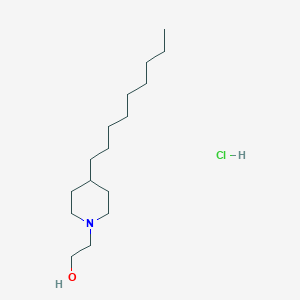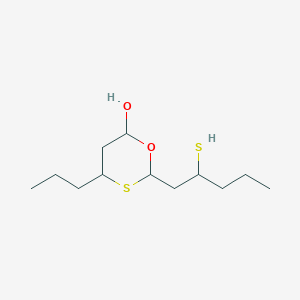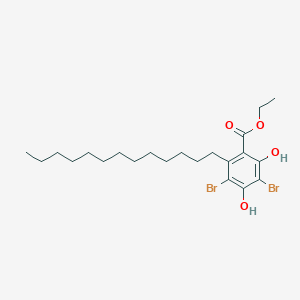
3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol is a sesquiterpenoid compound known for its diverse applications in various fields. It is a derivative of farnesol, a naturally occurring organic compound found in essential oils of plants. This compound is characterized by its unique structure, which includes three methyl groups and a methylsulfanyl group attached to a dodecatrienol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of farnesol, which serves as the precursor.
Thioether Formation: The methylsulfanyl group is introduced through a thioether formation reaction, where a suitable thiol reagent is used to replace a hydrogen atom with a methylsulfanyl group.
Final Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors for efficient methylation and thioether formation, as well as advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and alkanes.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It modulates signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A precursor to 3,7,11-Trimethyl-4-(methylsulfanyl)dodeca-2,6,10-trien-1-ol, known for its role in the biosynthesis of cholesterol and other terpenoids.
Nerolidol: A sesquiterpenoid alcohol with similar structural features but lacking the methylsulfanyl group.
Geraniol: Another related compound with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
61252-23-1 |
|---|---|
Molecular Formula |
C16H28OS |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
3,7,11-trimethyl-4-methylsulfanyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28OS/c1-13(2)7-6-8-14(3)9-10-16(18-5)15(4)11-12-17/h7,9,11,16-17H,6,8,10,12H2,1-5H3 |
InChI Key |
PKHPYHKDLLPROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C(=CCO)C)SC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B14577524.png)
![2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14577526.png)
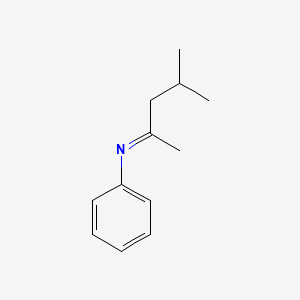


![9-Bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14577548.png)

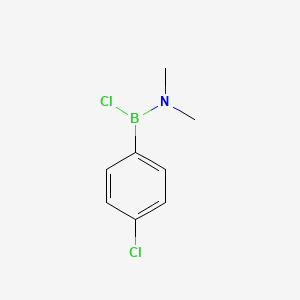

![Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14577566.png)
